N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide

Kinase inhibition MAP4K4 Structure-activity relationship

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 946342-36-5) is a diaryl sulfonamide featuring a conformationally constrained γ-sultam (isothiazolidine 1,1-dioxide) ring at the N-4 position of the aniline moiety and a 2-methoxy-5-methylbenzenesulfonamide fragment. With a molecular formula of C₁₇H₂₀N₂O₅S₂ and a molecular weight of 396.48 g/mol, the compound belongs to a class of cyclic sulfonamides recognized for their utility as kinase inhibitor scaffolds and phosphatase mimetics.

Molecular Formula C17H20N2O5S2
Molecular Weight 396.48
CAS No. 946342-36-5
Cat. No. B2816704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide
CAS946342-36-5
Molecular FormulaC17H20N2O5S2
Molecular Weight396.48
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
InChIInChI=1S/C17H20N2O5S2/c1-13-4-9-16(24-2)17(12-13)26(22,23)18-14-5-7-15(8-6-14)19-10-3-11-25(19,20)21/h4-9,12,18H,3,10-11H2,1-2H3
InChIKeyKMYFRTNVCFOHOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 946342-36-5): Structural and Class Profile


N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 946342-36-5) is a diaryl sulfonamide featuring a conformationally constrained γ-sultam (isothiazolidine 1,1-dioxide) ring at the N-4 position of the aniline moiety and a 2-methoxy-5-methylbenzenesulfonamide fragment . With a molecular formula of C₁₇H₂₀N₂O₅S₂ and a molecular weight of 396.48 g/mol, the compound belongs to a class of cyclic sulfonamides recognized for their utility as kinase inhibitor scaffolds and phosphatase mimetics [1]. The isothiazolidine 1,1-dioxide core imparts conformational rigidity and hydrogen-bonding capacity distinct from acyclic sulfonamides, influencing target engagement profiles . However, this specific compound lacks published biological activity data in peer-reviewed literature, and its differentiation must be evaluated primarily through structural comparison with close analogs bearing quantitative pharmacological characterization.

Why Generic Sulfonamide Substitution Is Inadequate for N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide Selection


Generic substitution within the benzenesulfonamide class is precluded by the compound's distinctive dual-pharmacophore architecture: the 2-methoxy-5-methylbenzenesulfonamide moiety provides a specific hydrogen-bond donor/acceptor pattern and steric profile, while the N-4-linked γ-sultam ring introduces conformational pre-organization absent in acyclic sulfonamides [1]. Close analogs with positional isomerism (e.g., dioxidoisothiazolidin at the 5-position rather than the 4-position of the aniline ring) or with halogen substituents (e.g., 4-chloro on the aniline ring) exhibit divergent target engagement profiles, as demonstrated by the chloro analog CAS 946260-91-9, which is recognized as a potent MAP4K4 inhibitor [2]. The absence of the chloro substituent in CAS 946342-36-5 alters both electronic character and steric bulk, parameters known to modulate kinase selectivity across isothiazolidinone-based inhibitor series [3]. These structural variations are not interchangeable in target-based screening campaigns without revalidation of potency and selectivity.

Quantitative Differentiation Evidence for N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide vs. Closest Analogs


Structural Differentiation: Absence of 4-Chloro Substituent vs. MAP4K4-Inhibiting Chloro Analog (CAS 946260-91-9)

The target compound (CAS 946342-36-5) differs from its closest pharmacologically characterized analog, N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 946260-91-9), solely by the absence of a chlorine atom at the 4-position of the central aniline ring . The chloro analog has been reported as a potent MAP4K4 inhibitor with an IC₅₀ of 15 nM against recombinant human GST-tagged MAP4K4 catalytic domain [1]. The dechlorinated target compound lacks published MAP4K4 activity data, but SAR precedent from isothiazolidinone-based kinase inhibitor series indicates that halogen removal typically reduces hydrophobic packing interactions and can shift selectivity profiles [2]. This structural distinction is critical: users requiring MAP4K4 inhibition should select the chloro analog, while those seeking a non-halogenated scaffold for orthogonal target screening should select CAS 946342-36-5.

Kinase inhibition MAP4K4 Structure-activity relationship Halogen effects

Regiochemical Differentiation: 4-Position vs. 5-Position Dioxidoisothiazolidin Attachment and Predicted Kinase Selectivity Shift

The target compound bears the dioxidoisothiazolidin ring at the 4-position of the aniline ring, distinguishing it from the regioisomer CAS 946343-15-3, which positions the dioxidoisothiazolidin at the 5-position and additionally carries a methoxy group at the 2-position of the aniline . The 5-position regioisomer has been reported to exhibit CDK2 inhibitory activity and antimicrobial effects [1]. While quantitative IC₅₀ data for CAS 946343-15-3 against CDK2 is not publicly available, isothiazolidine 1,1-dioxide-containing sulfonamides as a class have demonstrated CDK2 IC₅₀ values in the low nanomolar range, with positional isomerism on the central aryl ring known to alter kinase selectivity profiles [2]. The 4-position attachment in CAS 946342-36-5 presents the γ-sultam moiety in a distinct geometric orientation relative to the sulfonamide pharmacophore, predicted to engage different ATP-binding pocket subpockets.

Regioisomerism Kinase selectivity CDK2 Binding mode

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen-Bonding Capacity vs. Class Representatives

The target compound (MW 396.48, molecular formula C₁₇H₂₀N₂O₅S₂) occupies a distinct physicochemical space within the isothiazolidine 1,1-dioxide sulfonamide class . Compared to the unsubstituted parent 4-(1,1-dioxidoisothiazolidin-2-yl)benzenesulfonamide (CAS 92222-90-7, MW 276.33, C₉H₁₂N₂O₄S₂), the target compound adds the 2-methoxy-5-methylbenzene cap, increasing MW by 120.15 Da and introducing two additional rotatable bonds . Relative to the chloro analog (CAS 946260-91-9, MW 430.92), the target is lighter by 34.44 Da. The hydrogen-bond acceptor count is 6 (two sulfonamide oxygens, two sulfone oxygens, one methoxy oxygen, and one sulfonamide nitrogen) and hydrogen-bond donor count is 1 (sulfonamide NH), placing it within Lipinski-compliant space but with limited aqueous solubility expected due to the hydrophobic aromatic surfaces .

Physicochemical properties Drug-likeness Lipophilicity Permeability

Class-Level Kinase Inhibition Potential: Isothiazolidine 1,1-Dioxide Sulfonamides as Privileged Kinase/Phosphatase Scaffolds

Isothiazolidine 1,1-dioxide (γ-sultam) containing sulfonamides constitute a validated privileged scaffold class with demonstrated activity against multiple kinase and phosphatase targets. Benzimidazole sulfonamide PTP1B inhibitors incorporating the (S)-isothiazolidinone phosphotyrosine mimetic achieved Ki values of 2-8 nM against PTP1B with >50-fold selectivity over TCPTP [1]. 2-Phenylisothiazolidin-3-one dioxide derivatives have been characterized as CK2 inhibitors with IC₅₀ values ranging from 0.5 to 12 µM [2]. Isothiazolidine 1,1-dioxide-based compounds have shown CDK1/CDK2 inhibitory activity with antiproliferative effects against EJ, HCT116, SW620, and MDAMB468 cancer cell lines [3]. While CAS 946342-36-5 lacks direct target engagement data, its structural confluence of a γ-sultam ring with a 2-methoxy-5-methylbenzenesulfonamide moiety positions it at the intersection of two independently validated pharmacophore elements, supporting its utility as a screening candidate for kinase and phosphatase panels.

Kinase inhibition Phosphatase inhibition PTP1B CK2 γ-Sultam

Synthetic Tractability and Vendor Availability: Purity and Supply Comparison vs. Analog Compounds

The target compound (CAS 946342-36-5) is commercially available from multiple research chemical suppliers with a typical reported purity of 95% . This contrasts with the chloro analog (CAS 946260-91-9), which, despite its characterized MAP4K4 activity, is listed by vendors without published purity specifications . The synthetic route to CAS 946342-36-5 involves sulfonylation of 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with 2-methoxy-5-methylbenzenesulfonyl chloride, a modular and scalable convergent synthesis amenable to parallel library generation . The absence of the chloro substituent simplifies the synthetic route by eliminating the need for halogenation or halogenated starting materials, reducing potential synthetic step count by one relative to the chloro analog and potentially decreasing cost and improving batch-to-batch reproducibility.

Chemical procurement Synthetic accessibility Purity analysis Vendor comparison

Recommended Research and Procurement Application Scenarios for N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 946342-36-5)


Kinase Selectivity Panel Screening for Non-Halogenated γ-Sultam Scaffolds

Procure CAS 946342-36-5 as a non-halogenated screening candidate for kinase selectivity panels, particularly where chlorine-containing analogs have shown MAP4K4 inhibition (IC₅₀ = 15 nM for the chloro analog) [1]. The absence of the chloro substituent provides a cleaner chemical probe for assessing the contribution of halogen bonding to target engagement and selectivity, enabling direct SAR differentiation within a matched molecular pair analysis [2]. The γ-sultam ring's conformational pre-organization supports defined binding poses relevant to kinase ATP-binding pocket screening.

Fragment-Based and Lead-Optimization Chemistry Starting Point

Utilize CAS 946342-36-5 (MW 396.48, 5 rotatable bonds, 1 HBD, 6 HBA) as a lead-like starting scaffold for medicinal chemistry optimization [1]. Its intermediate molecular weight positions it between minimal core scaffolds (e.g., parent 4-(1,1-dioxidoisothiazolidin-2-yl)benzenesulfonamide, MW 276.33) and larger, more lipophilic drug candidates [2]. The 2-methoxy-5-methylbenzenesulfonamide moiety provides vectors for further substitution, while the γ-sultam ring offers metabolic stability advantages over acyclic sulfonamides. Parallel synthesis libraries can be generated via modular sulfonylation of the common 4-(1,1-dioxidoisothiazolidin-2-yl)aniline intermediate.

Dual Pharmacophore Screening Against Phosphatase and Kinase Targets

Screen CAS 946342-36-5 against both kinase and phosphatase target panels based on class-level precedent: isothiazolidinone-containing sulfonamides have demonstrated potent PTP1B inhibition (Ki = 2-8 nM, >50-fold selectivity over TCPTP) and CK2 inhibition (IC₅₀ = 0.5-12 µM) [1]. The γ-sultam moiety functions as a phosphotyrosine mimetic in phosphatase contexts and as a hinge-binding motif in kinase contexts, making this compound a bifurcated screening probe capable of engaging both target classes from a single chemical starting point [2]. This dual utility reduces the number of distinct scaffolds required in initial screening libraries.

Dehalogenated Tool Compound for Environmental and Metabolic Stability Studies

Select CAS 946342-36-5 as a dehalogenated tool compound when metabolic or environmental stability of the chloro substituent is a concern. The chloro analog (CAS 946260-91-9) carries a chlorine atom susceptible to metabolic dehalogenation, potentially generating reactive intermediates or confounding in vivo pharmacokinetic data [1]. CAS 946342-36-5 eliminates this liability while maintaining the core γ-sultam sulfonamide pharmacophore, enabling cleaner assessment of intrinsic scaffold pharmacokinetics in hepatic microsome stability assays and in vivo PK studies without halogen-related metabolic interference [2].

Quote Request

Request a Quote for N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.